Boc-Arg(Mtr)-OH

Boc-SPPS Protecting Group Chemistry Deprotection Kinetics

Boc-Arg(Mtr)-OH (CAS 102185-38-6) is a protected L-arginine derivative used in Boc solid-phase peptide synthesis (SPPS). It features a tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group for semi-permanent protection of the guanidino side chain.

Molecular Formula C21H34N4O7S
Molecular Weight 486.6 g/mol
CAS No. 102185-38-6
Cat. No. B024885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Arg(Mtr)-OH
CAS102185-38-6
Molecular FormulaC21H34N4O7S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
InChIInChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1
InChIKeyCXZHJRGYWGPJSD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Arg(Mtr)-OH: Protected Arginine Building Block for Boc-SPPS


Boc-Arg(Mtr)-OH (CAS 102185-38-6) is a protected L-arginine derivative used in Boc solid-phase peptide synthesis (SPPS). It features a tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group for semi-permanent protection of the guanidino side chain . The compound's orthogonality allows for iterative Boc deprotection during chain assembly while retaining the Mtr group until final global deprotection, making it a fundamental building block for arginine-containing peptides under Boc chemistry conditions [1].

Why Boc-Arg(Mtr)-OH Cannot Be Freely Substituted with Other Arg Derivatives in Boc-SPPS


Substituting Boc-Arg(Mtr)-OH with alternative arginine derivatives like Boc-Arg(Tos)-OH, Boc-Arg(NO₂)-OH, or even the modern Boc-Arg(Pbf)-OH is not straightforward in established Boc-SPPS protocols. The Mtr group possesses a specific acid-lability profile, exhibiting considerable resistance to the TFA conditions used for iterative Boc group removal during chain assembly, thereby preventing premature side-chain exposure and subsequent branching or modification [1]. However, it is fully cleavable under stronger acidolytic conditions, such as TFMSA/TFA/anisole or HF, employed for final global deprotection and resin cleavage . Changing the arginine derivative alters this delicate balance of stability and lability, impacting the kinetics of the final deprotection step, the choice of scavengers needed to quench reactive sulfonyl species, and ultimately the purity and yield of the target peptide [2].

Quantitative Evidence Guide for Boc-Arg(Mtr)-OH Selection


Acid Stability: Mtr vs. Pbf for Compatibility with Repetitive Boc Deprotection

The Mtr group is specifically documented for its resistance to the trifluoroacetic acid (TFA) conditions used for iterative Boc group removal during chain assembly. A foundational study on arginine protection states that Mtr is 'the most useful protecting group when TFA treatment is not necessary,' indicating its suitability for procedures where intermediate deprotection steps (e.g., Boc removal) do not involve final cleavage [1]. In contrast, while the Pbf group is widely adopted in Fmoc-SPPS, its acid lability is higher; a comparative review notes that Mtr is 'generally considered less stable than Pbf' and can be susceptible to premature cleavage under mildly acidic conditions, a disadvantage in Boc chemistry where repeated acid exposure occurs [2].

Boc-SPPS Protecting Group Chemistry Deprotection Kinetics

Sulfonation Side Reaction Risk: Mtr vs. Pbf in Fmoc-SPPS

During final TFA deprotection in Fmoc-SPPS, sulfonyl protecting groups like Mtr generate electrophilic fragments that can lead to side reactions, including sulfonation of arginine and other residues. A 1991 study identified peptides with sulfonated arginine residues as side products resulting from an 'unexpected cleavage of Mtr or Pmc protecting groups' [1]. A comparative analysis of Arg-sulfonyl side reactions classifies the relative risk as 'High' for Mtr and 'Low' for Pbf, attributing the difference to the longer persistence of the sulfonyl-derived electrophile generated from Mtr (≈ seconds) compared to Pbf (≈ tens of ms) [2].

Peptide Side Reactions Fmoc-SPPS Deprotection

Purity and Physical Property Specifications of Commercial Boc-Arg(Mtr)-OH

Commercial sources provide specific analytical specifications for Boc-Arg(Mtr)-OH that are essential for procurement and quality control. For instance, the Novabiochem® product (Sigma-Aldrich) specifies a purity of ≥98% (HPLC, area%) and ≥98% (TLC) . Its solubility is quantitatively defined: 1 mmole in 2 ml DMF is clearly soluble . The optical rotation is specified as α 25/D (c=1 in methanol): +2.0 to +4.0° .

Quality Control Peptide Synthesis Procurement

Limited Adoption of Arg(Mtr) in Modern Fmoc-SPPS Protocols

A 2014 survey evaluating peptide synthesis practices across 53 different laboratories reported the predominant side-chain protecting group strategies for Fmoc-based syntheses. The survey found that Arg(Pmc) was the dominant choice for arginine side-chain protection. Arg(Mtr) was listed as an exception, used in only four of the fifty-three syntheses evaluated [1].

Fmoc-SPPS Peptide Synthesis Protecting Group Strategy

Optimal Application Scenarios for Boc-Arg(Mtr)-OH


Boc-Based Solid-Phase Peptide Synthesis of Complex Arginine-Containing Peptides

Boc-Arg(Mtr)-OH is the reagent of choice for Boc SPPS when synthesizing peptides containing arginine. The Mtr group's documented resistance to the TFA conditions used for repetitive Boc deprotection [1] minimizes the risk of premature side-chain exposure. This orthogonality is critical for the successful synthesis of complex sequences, including cyclic RGD peptidomimetics, matriptase inhibitors, and antithrombotic peptides, where high fidelity and purity are essential .

Legacy Protocol Replication and Process Validation in Pharmaceutical Development

For laboratories and manufacturing facilities that must replicate established, validated peptide synthesis protocols from the era when Boc chemistry was dominant, Boc-Arg(Mtr)-OH is an essential component. Its unique deprotection kinetics and side-reaction profile, as detailed in foundational literature [1], are integral to these legacy processes. Substitution with a modern analog like Boc-Arg(Pbf)-OH, despite its advantages in Fmoc-SPPS, would constitute a significant process change, requiring revalidation due to differences in final deprotection requirements and potential impurity profiles [2].

Synthesis of Peptides Where Other Arg Derivatives Cause Aggregation or Solubility Issues

In challenging peptide syntheses where on-resin aggregation or poor coupling efficiency is observed, exploring alternative protected amino acids can be a viable solution. While not a primary application, switching to Boc-Arg(Mtr)-OH from another derivative could, in specific sequence contexts, offer a different solubility or coupling behavior. The compound's solubility in DMF (1 mmole in 2 ml) is well-defined , providing a baseline for evaluating its utility in such problematic syntheses where other building blocks may fail.

Synthesis of Peptide Intermediates Requiring Orthogonal Protection Strategies

In complex synthetic schemes requiring multiple orthogonal protecting groups, Boc-Arg(Mtr)-OH offers a distinct acid-lability profile. The Mtr group is stable to the mildly acidic conditions used for Boc and tert-butyl ester removal but is cleaved under stronger acidolysis conditions like TFMSA or HF [1]. This allows for the selective deprotection of other functional groups in the presence of a protected arginine, a strategy useful for the semi-synthesis of proteins and the preparation of protected peptide fragments for convergent synthesis.

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